![molecular formula C17H19N5O2 B5439956 2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5439956.png)
2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
The compound “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide” belongs to a class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are interesting and have been studied due to their valuable biological properties .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved under green chemistry conditions via a multicomponent reaction . Another method involves the use of a Biginelli-like multicomponent reaction .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by a fused triazole and pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are typically multicomponent reactions .Scientific Research Applications
Medicinal Chemistry and Antiviral Agents
TZP is a privileged structure in medicinal chemistry, particularly for designing and synthesizing novel anti-infective agents. Researchers have focused on TZP-based compounds as inhibitors of RNA viruses, including influenza virus (IV). Notably, TZP analogues have been explored for their ability to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunit interaction . These compounds hold promise as potential antiviral agents.
Antibacterial Activity
While TZP’s primary focus has been on antiviral applications, recent studies have also investigated its antibacterial properties. Novel TZP derivatives demonstrated promising antibacterial activity against standard bacteria and multidrug-resistant (MDR) clinical isolates. Compared to reference drugs like cephalothin and chloramphenicol, these compounds exhibited better MIC (minimum inhibitory concentration) values against MDR strains .
Regioselective Synthesis
Researchers have developed regioselective one-pot procedures for TZP synthesis. By utilizing a Biginelli-like multicomponent reaction (MCR), they identified finely tunable conditions to synthesize C-6 ester-substituted amino-TZP analogues. Acidic conditions favored the synthesis of 5-aryl-7-methyl C-6-substituted TZPs, while neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .
Influenza Virus RNA Polymerase Inhibition
Compound 20, based on the TZP scaffold, demonstrated a very promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization. This finding highlights TZP’s potential as an anti-influenza agent .
Green Synthesis
A simple and environmentally friendly methodology has been developed for the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines in water. This oxidative cyclization approach provides an efficient route to TZP derivatives .
Pharmacokinetic Properties
Beyond its biological activities, TZP benefits from favorable pharmacokinetic properties. Researchers continue to explore its potential in various therapeutic contexts .
Mechanism of Action
Future Directions
Future research could focus on further exploring the synthesis, properties, and potential applications of “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide” and related compounds. This could include developing more efficient synthesis methods, studying their mechanisms of action, and evaluating their potential as therapeutic agents .
properties
IUPAC Name |
2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-24-14-7-5-13(6-8-14)19-16(23)10-15-20-17-18-11(2)9-12(3)22(17)21-15/h5-9H,4,10H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYUWXWBZRUZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=NN3C(=CC(=NC3=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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